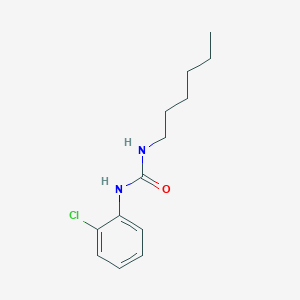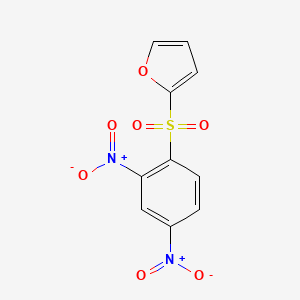
1-(2-Chlorophenyl)-3-hexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-hexylurea is an organic compound characterized by the presence of a chlorophenyl group and a hexyl chain attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hexylurea typically involves the reaction of 2-chloroaniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows: [ \text{2-chloroaniline} + \text{hexyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The use of solvents such as toluene or dichloromethane can aid in the dissolution of reactants and improve the reaction yield. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)-3-hexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of urea derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-hexylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-3-methylurea: Similar structure but with a methyl group instead of a hexyl chain.
1-(2-Chlorophenyl)-3-ethylurea: Contains an ethyl group in place of the hexyl chain.
1-(2-Chlorophenyl)-3-phenylurea: Features a phenyl group instead of the hexyl chain.
Uniqueness: 1-(2-Chlorophenyl)-3-hexylurea is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C13H19ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-hexylurea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-7-10-15-13(17)16-12-9-6-5-8-11(12)14/h5-6,8-9H,2-4,7,10H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
YMZPGQYGGJYSLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)










![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)
